An In-depth Technical Guide to the Physicochemical Properties of 7-Methylbenzofuran-5-amine
An In-depth Technical Guide to the Physicochemical Properties of 7-Methylbenzofuran-5-amine
Introduction: The Scientific Imperative of Characterizing Novel Benzofurans
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Within this valuable class of molecules, 7-Methylbenzofuran-5-amine emerges as a compound of significant interest for drug discovery and development. Its unique substitution pattern—a methyl group at the 7-position and an amine at the 5-position—presents a distinct electronic and steric profile that warrants a thorough investigation of its physicochemical properties.
This guide provides a comprehensive overview of the key physicochemical characteristics of 7-Methylbenzofuran-5-amine. As experimental data for this specific molecule is not extensively available in public literature, we will leverage data from close structural analogs to provide reasoned estimations. More importantly, this document serves as a practical, in-depth manual for researchers, offering detailed, field-proven protocols for the experimental determination of these properties. Understanding these characteristics is paramount, as they directly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and viability as a drug candidate.[3]
Molecular Identity and Structural Features
A precise understanding of the molecular structure is the foundation for all physicochemical analysis.
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Chemical Name: 7-Methylbenzofuran-5-amine
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Molecular Formula: C₉H₉NO[4]
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Molecular Weight: 147.18 g/mol
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Chemical Structure:
Caption: 2D Structure of 7-Methylbenzofuran-5-amine.
The structure features a bicyclic system composed of a benzene ring fused to a furan ring. The amine group at the 5-position is a key functional group, imparting basicity and serving as a potential site for hydrogen bonding. The methyl group at the 7-position influences the molecule's lipophilicity and steric profile.
Estimated Physicochemical Properties
In the absence of direct experimental data, we can estimate the properties of 7-Methylbenzofuran-5-amine by examining trends from its structural components and related analogs.
| Property | Estimated Value | Rationale and Comparative Insights |
| Melting Point (°C) | 110 - 125 | The melting point of 7-methylbenzofuran is not readily available, but related benzofurans can be solids or liquids at room temperature.[5][6] The presence of the polar amine group, capable of hydrogen bonding, would likely result in a higher melting point compared to the unsubstituted 7-methylbenzofuran. Aromatic amines often have melting points in this range. |
| Boiling Point (°C) | > 300 | Aromatic amines generally have high boiling points due to intermolecular hydrogen bonding. Given the molecular weight, the boiling point is expected to be significantly above 300 °C at atmospheric pressure. |
| Aqueous Solubility | Low to Moderate | The benzofuran core is hydrophobic, while the amine group is hydrophilic. Overall, the molecule is expected to have limited solubility in water.[7] However, its solubility is predicted to be significantly higher in acidic solutions due to the formation of the water-soluble ammonium salt.[7] |
| pKa | 4.5 - 5.5 | The amine group on the benzene ring will be weakly basic. The pKa of aniline is approximately 4.6. The electron-donating nature of the furan ring and the methyl group may slightly increase the basicity, leading to a pKa in the estimated range. |
| LogP | 2.0 - 2.5 | The predicted XlogP for 7-methyl-1-benzofuran-5-amine hydrochloride is 2.0.[4] The free base would have a similar or slightly higher LogP value, indicating a moderate degree of lipophilicity, which is often desirable for drug candidates. |
Experimental Protocols for Physicochemical Characterization
The following protocols are designed to be self-validating systems, providing researchers with robust methods to determine the key physicochemical properties of 7-Methylbenzofuran-5-amine.
Melting Point Determination
Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid, while impurities will lead to a depressed and broader melting range.
Protocol:
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Sample Preparation:
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Ensure the 7-Methylbenzofuran-5-amine sample is crystalline and dry.
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Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder.
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Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end of thetube.[8]
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Compact the sample by tapping the closed end of the capillary tube on a hard surface.[8]
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Measurement:
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Insert the capillary tube into a calibrated melting point apparatus.[9]
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Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[8]
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Record the temperature at which the first drop of liquid appears (T1).
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Record the temperature at which the entire sample has melted (T2).[10]
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The melting point range is reported as T1 - T2.
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Validation:
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Perform the determination in triplicate to ensure reproducibility.
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If a wide melting range is observed, the sample may require further purification.
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Caption: Workflow for Thermodynamic Solubility Determination.
pKa Determination
Causality: The pKa value dictates the ionization state of the molecule at a given pH. This is crucial for predicting its behavior in different physiological compartments, its ability to cross cell membranes, and its binding interactions with targets.
Protocol (Potentiometric Titration):
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Sample Preparation:
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Accurately weigh a sample of 7-Methylbenzofuran-5-amine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with water.
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Titration:
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Calibrate a pH meter with standard buffers.
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Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
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Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis:
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Plot the pH of the solution versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
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Validation:
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The titration curve should show a clear inflection point corresponding to the equivalence point.
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Perform the titration in reverse (with a strong base) if the starting material is the hydrochloride salt.
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Spectroscopic Characterization
Causality: Spectroscopic techniques provide unambiguous confirmation of the molecular structure and can reveal details about the electronic environment of different functional groups.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. 2D NMR techniques like COSY and HSQC can be used for definitive assignments.
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Expected ¹H NMR Features: Signals for the aromatic protons on the benzofuran ring system, a singlet for the methyl group protons, and a broad singlet for the amine protons (which may exchange with D₂O). [11] * Expected ¹³C NMR Features: Distinct signals for each of the nine carbon atoms, with chemical shifts characteristic of the aromatic and furanoid carbons. [11]
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Fourier-Transform Infrared (FTIR) Spectroscopy:
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Protocol: Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.
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Expected Features:
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N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region. [12] * C-N stretching of the aromatic amine will be observed between 1250-1335 cm⁻¹. [13] * Aromatic C-H stretching will be seen above 3000 cm⁻¹.
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C=C stretching of the aromatic ring will appear in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS):
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Protocol: Use a technique such as electrospray ionization (ESI) to generate ions.
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Expected Features: The molecular ion peak ([M+H]⁺) should be observed at m/z 148.07. High-resolution mass spectrometry can confirm the elemental composition. [4]Fragmentation patterns can provide further structural information.
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Conclusion: A Foundation for Future Research
This guide provides a comprehensive framework for understanding and experimentally determining the physicochemical properties of 7-Methylbenzofuran-5-amine. While direct experimental data is sparse, the provided estimations based on structural analogs offer a valuable starting point for researchers. The detailed protocols outlined herein are designed to be robust and reliable, enabling scientists in drug discovery and development to generate the critical data needed to advance their research. A thorough characterization of these fundamental properties is an indispensable step in unlocking the full therapeutic potential of this promising benzofuran derivative.
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